N'-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide is a hydrazide derivative characterized by a 4-bromophenyl group, an ethylidene moiety, and a methoxycarbohydrazide functional group. This compound is synthesized via a condensation reaction between 4-bromoacetophenone and methoxycarbohydrazide under reflux conditions in ethanol, yielding a stable crystalline product suitable for structural analysis . Its IR spectrum confirms key functional groups, including a carbonyl stretch (COamide at ~1666 cm⁻¹) and imine (-CN) vibrations (~1606 cm⁻¹), typical of hydrazide derivatives . The compound’s structure has been validated by X-ray crystallography, revealing an (E)-configuration at the ethylidene bond, which is critical for its stability and intermolecular interactions .
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl N-[1-(4-bromophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ISWMQBRXADLWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-bromoacetophenone with methoxycarbohydrazide under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of an acid catalyst to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques to achieve high purity .
Industrial Production Methods
Industrial production of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps, such as column chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted products .
Scientific Research Applications
N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of arylhydrazones, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) enhance stability and lipophilicity, improving membrane permeability .
- Heterocyclic substitutions (e.g., benzofuran, pyrazole) introduce additional binding sites for biological targets, as seen in antifungal and antidiabetic activities .
- Polar groups (e.g., -OH, -OCH₃) improve solubility but may reduce bioavailability due to increased hydrogen bonding .
Key Observations :
- Acid catalysts (e.g., HCl) accelerate imine formation, improving yields .
- Solvent choice (e.g., MeCN vs. EtOH) affects reaction kinetics and purity .
Key Observations :
- The 4-bromophenyl group enhances antiviral and anticancer activities due to its halogen-bonding capacity .
- Nitroimidazole and thiazole derivatives show superior antibacterial efficacy compared to non-heterocyclic analogues .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target compound | 164–166 | 0.12 (DMSO) | 3.8 |
| Dichlorophenyl analogue | 158–160 | 0.09 (DMSO) | 4.2 |
| Hydroxybenzohydrazide | 223–225 | 0.25 (DMSO) | 2.9 |
Key Observations :
Biological Activity
N'-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects based on diverse research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through a condensation reaction involving methoxycarbohydrazide and 4-bromoacetophenone. The reaction typically requires an acidic catalyst and is conducted under reflux conditions. The resulting compound exhibits a unique structure characterized by the presence of a methoxy group, a hydrazone linkage, and a bromophenyl moiety.
Table 1: Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C13H14BrN3O2 |
| Molecular Weight | 322.17 g/mol |
| Melting Point | 145-147 °C |
| Solubility | Soluble in DMSO |
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the bromophenyl group can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2.2 Antiproliferative Effects
In vitro studies have shown that this compound possesses antiproliferative activity against cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, where it exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Some findings indicate that the compound may induce oxidative stress in target cells, contributing to its antiproliferative effects .
4. Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Case Study 1 : A study evaluated the compound's effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability after 48 hours of treatment.
- Case Study 2 : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
